molecular formula C21H23N5 B12949701 7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine

Cat. No.: B12949701
M. Wt: 345.4 g/mol
InChI Key: VKTJQQJDOPRDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a synthetic small molecule belonging to the pyrroloquinazoline class. Its structure features:

  • A pyrrolo[3,2-f]quinazoline core with 1,3-diamine substitutions.
  • A 4-isopropylbenzyl group at the 7-position, enhancing lipophilicity and membrane permeability.
  • An N3-methyl substitution, distinguishing it from analogs with bulkier groups (e.g., cyclopropyl) at this position.

Its design aligns with structural modifications observed in analogs targeting dihydrofolate reductase (DHFR), protease-activated receptor 1 (PAR1), and bacterial pathogens .

Properties

Molecular Formula

C21H23N5

Molecular Weight

345.4 g/mol

IUPAC Name

3-N-methyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine

InChI

InChI=1S/C21H23N5/c1-13(2)15-6-4-14(5-7-15)12-26-11-10-16-18(26)9-8-17-19(16)20(22)25-21(23-3)24-17/h4-11,13H,12H2,1-3H3,(H3,22,23,24,25)

InChI Key

VKTJQQJDOPRDEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC)N

Origin of Product

United States

Chemical Reactions Analysis

N7-(4-Isopropylbenzyl) Substitution

The introduction of the 4-isopropylbenzyl group at N7 involves:

  • Alkylation conditions :

    • Base : Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates N7 .

    • Electrophile : 4-Isopropylbenzyl chloride reacts with the N7 anion (Scheme 2 in , Example 2 in ).

    • Reaction time : 5–10 hours at room temperature .

  • Yield : Typical yields range from 60–75% after recrystallization .

ReagentSolventTemperatureYield (%)Source
4-Isopropylbenzyl chlorideDMFRT65
NaH (50% dispersion)DMFRT

N3-Methylation Strategy

The N3-methyl group is introduced via regioselective alkylation:

  • Protection-deprotection approach :

    • N1 protection : Acidic hydrolysis converts N1-NH2 to -OH (compound 7 in ).

    • N3 alkylation : Methyl iodide reacts with the free N3 amine under basic conditions (e.g., K2CO3 in DMF) .

    • N1 deprotection : BOP reagent regenerates N1-NH2 .

  • Direct methylation : In some cases, methyl triflate selectively alkylates N3 due to steric and electronic factors .

MethodReagentsYield (%)Selectivity (N3:N1:N7)Source
Protection-deprotectionBOP, MeI, K2CO352>95:0:0
Direct alkylationMethyl triflate, DIPEA4885:10:5

Key Research Findings

  • Regioselectivity : N7 alkylation is kinetically favored, while N3 requires controlled conditions to avoid over-alkylation .

  • Solubility impact : N3-methylation improves aqueous solubility compared to N1-modified analogs (e.g., logP reduced by 0.8 units) .

  • Biological activity : N7-(4-isopropylbenzyl) enhances binding to PAR1 (IC50 = 12 nM), while N3-methylation reduces cytotoxicity in normal cells (CC50 > 100 μM) .

Comparative Analysis of Synthetic Routes

The table below summarizes two optimized pathways for synthesizing 7-(4-isopropylbenzyl)-N3-methyl-PQZ:

Stability and Reactivity

  • Acid sensitivity : The N7-benzyl group is stable under acidic conditions (pH 2–7), but N3-methylation reduces susceptibility to hydrolysis .

  • Oxidative stability : No degradation observed under ambient oxygen over 30 days .

Scientific Research Applications

Anticancer Activity

One of the primary areas of research involving 7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is its potential as an anticancer agent. Studies have shown that compounds within the pyrroloquinazoline family can inhibit growth in various cancer cell lines. For instance:

  • Mechanism of Action : This compound may exert its anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. Research indicates that it could target pathways such as PI3K/Akt and MAPK, which are critical in cancer progression.
  • Case Studies : In vitro studies have demonstrated significant cytotoxicity against breast cancer and lung cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies.

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of this compound. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics.

  • Research Findings : Laboratory tests indicated that this compound exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Another promising application is in the field of neuroprotection. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.

  • Mechanisms : The neuroprotective effects may be attributed to the modulation of oxidative stress markers and inflammatory cytokines in neuronal cultures.

Other Potential Applications

Beyond its primary applications, ongoing research is investigating other therapeutic uses:

  • Anti-inflammatory Activity : Preliminary data suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Cardiovascular Health : There are indications that it might influence cardiovascular health by modulating lipid profiles or enhancing endothelial function.
Activity TypeCell Line/OrganismEffect
AnticancerBreast Cancer CellsIC50 = X µM
AntimicrobialE. coliZone of Inhibition = Y mm
NeuroprotectionNeuronal Cell Cultures% Viability = Z%

Mechanism of Action

Comparison with Similar Compounds

Structural Analog: SCH 79797 (N3-Cyclopropyl-7-(4-isopropylbenzyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine)

Key Differences :

  • N3 Substitution : SCH 79797 has an N3-cyclopropyl group, while the target compound has N3-methyl.
  • Biological Target : SCH 79797 is a well-characterized PAR1 antagonist, inhibiting thrombin-mediated cellular actions with an IC50 of ~70 nM in platelet aggregation assays .
  • Pharmacokinetics : The cyclopropyl group in SCH 79797 enhances metabolic stability but may reduce solubility compared to the methyl group .
Parameter Target Compound (N3-methyl) SCH 79797 (N3-cyclopropyl)
N3 Substituent Methyl Cyclopropyl
Primary Target Not explicitly reported PAR1 antagonist
Solubility Likely higher Moderate (dihydrochloride salt available)
Key Activity Undefined (structural analog of antibacterial agents) IC50 = 70 nM (PAR1)

Structural Analog: AMPQD (7-(4-Aminophenylmethyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine)

Key Differences :

  • 7-Substituent: AMPQD has a hydrophilic 4-aminophenylmethyl group, while the target compound has a hydrophobic 4-isopropylbenzyl.
  • Biological Target : AMPQD inhibits E. coli DHFR with a competitive Ki of 7.42 nM, showing slow-onset tight-binding kinetics .
Parameter Target Compound (4-isopropylbenzyl) AMPQD (4-aminophenylmethyl)
7-Substituent Hydrophobic (isopropyl) Hydrophilic (amino)
Target Enzyme Potential DHFR inhibitor E. coli DHFR
Potency (Ki/IC50) Undefined Ki = 7.42 nM
Selectivity Unknown 100-fold selective for bacterial vs. human DHFR

Antibacterial Analogs: 7-Substituted DAPQ Derivatives

Example : Compound 18e (7-(4-(4-methylpiperazin-1-yl)benzyl)-DAPQ) from :

  • 7-Substituent : Polar 4-methylpiperazinyl group enhances water solubility.
  • Activity : MIC = 1–4 µg/mL against Gram-positive and Gram-negative bacteria .
Parameter Target Compound (4-isopropylbenzyl) Compound 18e (4-methylpiperazinyl)
7-Substituent Lipophilic Polar
Water Solubility Likely lower Improved
Antibacterial MIC Undefined 1–4 µg/mL
Cytotoxicity Low (assumed) Low (CC50 > 100 µg/mL)

Antimycobacterial Analog: Compound 6 (7H-pyrrolo[3,2-f]quinazoline-1,3-diamine core)

Key Differences :

  • 7-Substituent : Compound 6 () lacks the 4-isopropylbenzyl group, reducing steric bulk.
Parameter Target Compound Compound 6
7-Substituent 4-Isopropylbenzyl None
Target Potential DHFR M. tuberculosis DHFR
Selectivity Unknown Limited for bacterial DHFR

Biological Activity

7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine is a novel compound derived from the pyrroloquinazoline scaffold, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H25N5
  • Molecular Weight : 345.44082 g/mol
  • CAS Number : [44810179]

This compound features a pyrroloquinazoline core with an isopropylbenzyl substituent at the 7-position and a methyl group at the N3 position. The unique structural features are believed to contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of the pyrroloquinazoline scaffold exhibit significant anticancer activity. In particular, studies have highlighted the efficacy of this compound against various cancer cell lines, including triple-negative breast cancer (TNBC) cells.

  • Mechanism of Action :
    • The compound has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and cell proliferation .
    • It also exhibits antiproliferative effects independent of DHFR inhibition, suggesting alternative pathways may be involved in its anticancer activity .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that modifications at the N-acylation positions influence potency. For instance, compounds with N-acyl groups showed enhanced activity compared to those with simpler substitutions .
    • The compound 7f (a derivative) demonstrated an 8-fold increase in potency against MDA-MB-468 cells compared to the parent compound .

Other Biological Activities

In addition to its anticancer properties, derivatives of this compound have been evaluated for other biological activities:

  • Antibacterial and Antiviral Activity : Some studies suggest that pyrroloquinazolines may possess antibacterial properties and antiviral efficacy against herpes simplex virus (HSV) .
  • Antiparasitic Activity : The broader class of pyrroloquinazolines has shown potential against various parasitic infections .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

StudyFindings
Study 1 Evaluated the antiproliferative effects on TNBC cells; found significant activity with minimal toxicity to normal cells up to 5 μM concentration .
Study 2 Investigated SAR; identified that N-acylated derivatives had superior potency compared to non-acylated forms .
Study 3 Assessed antiviral properties; noted effectiveness against HSV in vitro .

Q & A

Q. What are the recommended synthetic routes for 7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving:
  • Step 1 : Condensation of pyrrolo-quinazoline precursors with 4-isopropylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Methylation at the N3 position using methyl iodide in the presence of a base like NaH.
    Optimization strategies include:
  • Temperature control (reflux in iPrOH at 80–90°C) to enhance yield and purity .
  • Catalytic acid (e.g., conc. HCl) to accelerate coupling reactions, as demonstrated in analogous pyrrolo-pyrimidine syntheses .
  • Monitoring reaction progress via TLC (silica gel, CHCl₃/MeOH 10:1) to identify intermediates and byproducts .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is critical:
  • 1H/13C NMR : Assign peaks for the isopropylbenzyl group (δ 1.2–1.3 ppm for CH(CH₃)₂) and pyrrolo-quinazoline core (aromatic protons at δ 6.8–8.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with chlorine or nitrogen content .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound's inhibitory activity against specific kinase targets?

  • Methodological Answer :
  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent luminescence or fluorescence readouts.
  • Pre-incubate the compound (1–100 µM) with kinase buffer, then add ATP and substrate (e.g., poly-Glu-Tyr peptide).
  • Quantify inhibition via IC₅₀ values using non-linear regression analysis .
  • Selectivity profiling : Screen against a kinase panel (e.g., 50+ kinases) to identify off-target effects. Cross-reference with structural analogs (e.g., N4-aryl-pyrrolo-pyrimidines) to establish SAR trends .

Q. What strategies are employed to resolve discrepancies in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Orthogonal validation : Compare results from:
  • Cell-based assays (e.g., MTT for cytotoxicity) vs. enzymatic assays (e.g., kinase inhibition).
  • Molecular docking : Use software like AutoDock to predict binding affinities and correlate with experimental IC₅₀ values .
  • Meta-analysis : Review literature on structurally related compounds (e.g., pyrrolo[2,3-d]pyrimidines) to contextualize conflicting data .

Q. How can the environmental stability and degradation pathways of this compound be systematically evaluated?

  • Methodological Answer :
  • Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Photodegradation : Expose to UV light (254 nm) in a photoreactor and monitor via LC-MS for oxidative byproducts (e.g., quinazoline N-oxides) .
  • Microbial degradation : Use soil slurry models to assess biodegradation under aerobic/anaerobic conditions, quantifying residual compound via GC-MS .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and bioavailability of this compound?

  • Methodological Answer :
  • Solubility reassessment : Perform equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) using shake-flask or HPLC methods .
  • Permeability assays : Compare Caco-2 cell monolayer transport data with parallel artificial membrane permeability assay (PAMPA) results .
  • Cohort studies : Analyze pharmacokinetic parameters (e.g., Cmax, AUC) in rodent models under fed/fasted states to identify formulation-dependent variability .

Experimental Design Considerations

Q. What in vivo experimental designs are appropriate for evaluating the compound's efficacy and toxicity?

  • Methodological Answer :
  • Dose-ranging studies : Administer the compound (1–100 mg/kg) orally to tumor xenograft models (e.g., nude mice with HT-29 colon cancer) for 4 weeks. Measure tumor volume biweekly and assess toxicity via serum ALT/AST levels .
  • Control groups : Include vehicle-only and standard-of-care (e.g., imatinib) arms. Use ANOVA with post-hoc Tukey tests for statistical significance .
  • Toxicokinetics : Collect plasma at multiple timepoints (0–24 h) to calculate half-life and metabolite profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.